5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

PRMT1 inhibitor Epigenetics Arginine methyltransferase

This 95%‑purity benzenesulfonamide is a validated PRMT1 inhibitor (IC₅₀ 3.38 µM) with 6.5‑fold selectivity over PRMT5 and 25‑fold over PRMT8. The unique 2‑methyl‑5‑amino substitution pattern ensures target engagement that generic sulfonamides cannot replicate. Supplied with batch‑specific NMR, HPLC and GC data, it is an ideal positive control for HTS and a reference standard for LC‑MS method development. Measured LogP 2.91 guarantees consistent cellular‑assay performance.

Molecular Formula C13H13BrN2O2S
Molecular Weight 341.22
CAS No. 114500-28-6
Cat. No. B2474328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide
CAS114500-28-6
Molecular FormulaC13H13BrN2O2S
Molecular Weight341.22
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H13BrN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3
InChIKeyRGSDPGCFYYLDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 114500-28-6) Sulfonamide Building Block for PRMT and Epigenetic Research


5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (CAS 114500-28-6) is a benzenesulfonamide derivative characterized by a 2-methyl substitution and a 5-amino group on the central benzene ring, linked via a sulfonamide bridge to a 4-bromophenyl moiety. This compound is primarily employed as a research tool in epigenetic studies due to its activity against protein arginine N-methyltransferases (PRMTs), including PRMT1, CARM1, PRMT5, and PRMT8 [1]. Commercially available at 95% purity from multiple vendors, it serves as a scaffold for medicinal chemistry optimization and as a reference standard in enzymatic assays .

Why 5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (114500-28-6) Cannot Be Replaced by Generic Sulfonamides


Generic substitution with other benzenesulfonamides is not straightforward due to the compound's specific substitution pattern—the 2-methyl and 5-amino groups—which confer distinct target engagement and selectivity profiles across the PRMT enzyme family. In head-to-head enzymatic assays, this compound demonstrates IC₅₀ values of 3.38 µM against PRMT1 and 21.5 µM against CARM1, while maintaining significantly weaker activity on PRMT5 (35.4 µM) and PRMT8 (84.9 µM) [1]. This isoform-selective profile differs markedly from simpler sulfonamides lacking the methyl and amino substitutions. Additionally, the compound's measured LogP of 2.91 impacts its physicochemical behavior in cellular assays and is not interchangeable with analogs exhibiting different lipophilicity, such as 4-amino-N-(4-bromophenyl)benzenesulfonamide (LogP 2.8) [2].

5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (114500-28-6): Quantitative Differentiation Evidence


PRMT1 Inhibitory Potency: 3.8-Fold Improvement Over Reference Compound C-7280948

5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide inhibits protein arginine N-methyltransferase 1 (PRMT1) with an IC₅₀ of 3.38 µM, representing a 3.8-fold enhancement in potency compared to the widely cited reference PRMT1 inhibitor C-7280948 (IC₅₀ = 12.75 µM) [1]. Both assays employed recombinant His₆-tagged PRMT1 and [³H]-SAM as substrate, ensuring comparable experimental conditions.

PRMT1 inhibitor Epigenetics Arginine methyltransferase

CARM1 Inhibition Profile: Intermediate Potency Positioned Between Tool Compounds

Against coactivator-associated arginine methyltransferase 1 (CARM1), 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide exhibits an IC₅₀ of 21.5 µM [1]. This places it as an intermediate potency inhibitor: less potent than CARM1-IN-6 (IC₅₀ = 12.3 µM) and CARM1-IN-1 (IC₅₀ = 8.6 µM) , but more potent than some early sulfonamide hits that often show IC₅₀ >100 µM. The assay utilized [³H]-SAM displacement from recombinant CARM1.

CARM1 inhibitor Epigenetics Arginine methyltransferase

PRMT Isoform Selectivity Window: 10- to 25-Fold Discrimination Against PRMT5 and PRMT8

Within the PRMT family, 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide shows a clear selectivity hierarchy: PRMT1 (IC₅₀ = 3.38 µM) > CARM1 (IC₅₀ = 21.5 µM) > PRMT5 (IC₅₀ = 35.4 µM) > PRMT8 (IC₅₀ = 84.9 µM) [1]. The compound is approximately 10-fold selective for PRMT1 over PRMT5 and 25-fold over PRMT8. In contrast, many non-selective PRMT inhibitors exhibit pan-inhibition with similar IC₅₀ values across isoforms.

PRMT selectivity Epigenetics Arginine methyltransferase

Analytical Quality Control: Batch-Specific Purity Documentation with NMR/HPLC/GC Traceability

5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is supplied at 95% purity (minimum specification) with batch-specific analytical certificates including NMR, HPLC, and GC data . While 95% purity is common among research-grade sulfonamides, the provision of multi-method QC documentation differentiates this procurement source from vendors offering only basic purity statements without supporting chromatographic or spectroscopic verification. The compound's measured LogP of 2.91 further characterizes its physicochemical identity.

Quality control Analytical chemistry Reproducibility

5-Amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide (114500-28-6): Research and Industrial Applications


PRMT1 Inhibitor Screening and Hit Validation

Employ 5-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide as a positive control or reference compound in PRMT1 enzymatic assays. Its 3.8-fold higher potency compared to C-7280948 [1] reduces the amount of compound required per assay point and enhances signal-to-noise ratios in high-throughput screening formats. Researchers can use it to benchmark novel PRMT1 inhibitors and validate assay performance.

Epigenetic Probe Development for PRMT Family Selectivity Studies

Utilize this compound as a scaffold for developing isoform-selective PRMT probes. The established selectivity profile—PRMT1 (IC₅₀ = 3.38 µM) versus PRMT5 (IC₅₀ = 35.4 µM) and PRMT8 (IC₅₀ = 84.9 µM) [2]—provides a starting point for structure-activity relationship (SAR) optimization. Medicinal chemists can modify the 2-methyl and 5-amino positions to further enhance selectivity or potency.

Analytical Method Development and Reference Standard Use

Because this compound is supplied with batch-specific NMR, HPLC, and GC data , it is suitable for use as a reference standard in analytical method development. Laboratories can rely on the documented purity and LogP value (2.91) to calibrate HPLC systems, validate LC-MS methods, or serve as a system suitability standard in quality control workflows.

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamides

Leverage the compound's well-defined enzymatic data across multiple PRMT isoforms [2] to inform SAR studies. The presence of the 4-bromophenyl group and the 2-methyl substitution provides distinct electronic and steric features that can be systematically varied to explore contributions to target binding and selectivity, accelerating the rational design of next-generation epigenetic inhibitors.

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